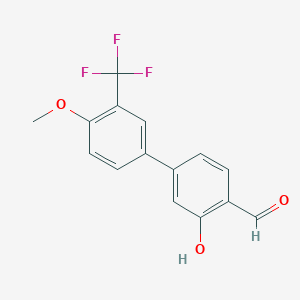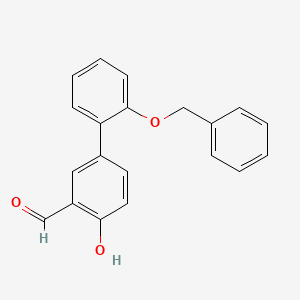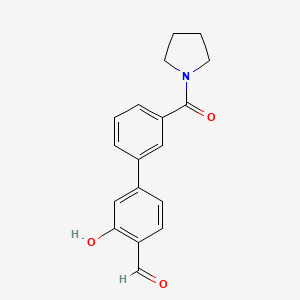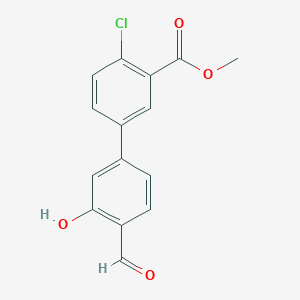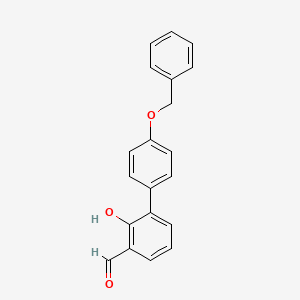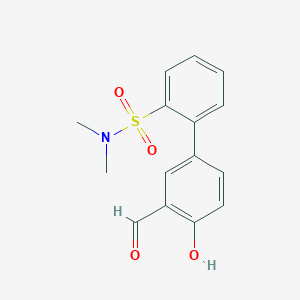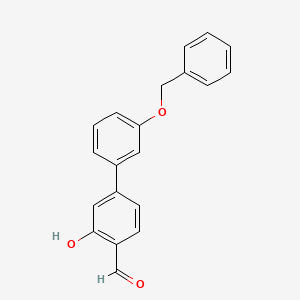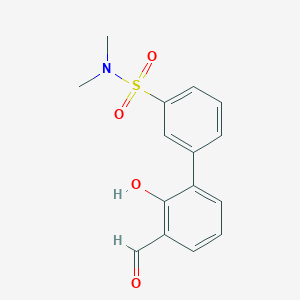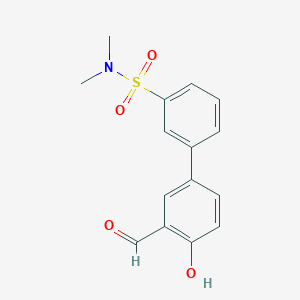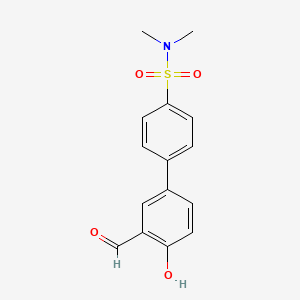
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (5-DMF-2FP95) is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water and has a melting point of 109-110 ˚C. 5-DMF-2FP95 is a useful tool for studying a range of biochemical and physiological processes, as well as for conducting laboratory experiments.
Applications De Recherche Scientifique
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of pH on the stability of compounds, as well as for studying the interactions between compounds and proteins. It has also been used to study the effects of enzymes on the metabolism of drugs, as well as to study the effects of drugs on the immune system. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to interact with proteins in the body, resulting in changes in the biochemical and physiological processes of the body. It is also believed to interact with enzymes in the body, leading to changes in the metabolism of drugs. Additionally, it is believed to interact with receptors in the body, resulting in changes in the effects of drugs on the immune system, cardiovascular system, and central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have an effect on the metabolism of drugs, as well as on the immune system, cardiovascular system, and central nervous system. It is also believed to have an effect on the stability of compounds, as well as on the interactions between compounds and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a useful tool for conducting laboratory experiments. It is simple and efficient to synthesize, and yields a high purity product. Additionally, it is relatively inexpensive, and is widely available. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, it has a relatively low melting point, which can make it difficult to work with in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop new synthesis methods that yield higher purity products. Additionally, further research is needed to develop new applications for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, such as drug delivery systems and new ways to study the effects of drugs on the body. Finally, further research is needed to develop new methods for working with 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments.
Méthodes De Synthèse
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized using a two-step process. The first step involves reacting 4-N,N-dimethylsulfamoylphenol (DMS) with formic acid in the presence of a base catalyst to form 5-(4-N,N-dimethylsulfamoylphenyl)-2-formylphenol (DMF-2FP). The second step involves reacting the DMF-2FP with anhydrous sodium sulfate to yield 5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. This synthesis method is simple and efficient, and yields a high purity product.
Propriétés
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALUKCYDFLEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


